Cas no 146663-67-4 (1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI))
146663-67-4 structure
Product Name:1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)
CAS-Nr.:146663-67-4
MF:C44H54O17
MW:854.889375209808
CID:175079
PubChem ID:6449963
Update Time:2025-04-19
1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)
- [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-
- 1,4,6,7(6aH,10H)-Naphthacenetetrone, 8-acetyl-10-((5-((2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-alpha-L-xylo-hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)oxy)-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-, (2S-(2alpha(6aR*,10S*,10aS*),5beta(2Z,4S*),6alpha))-
- Dutomycin
- CHEBI:171673
- 146663-67-4
- [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate
-
- Inchi: 1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1
- InChI-Schlüssel: ZYPYHMZLLIDAAL-WNMWLNICSA-N
- Lächelt: O([C@H]1CC[C@@H]([C@@H](C)O1)O[C@H]1C[C@](C)([C@@H]([C@H](C)O1)OC(/C(/C)=C\[C@H](C)CCC)=O)O)[C@@H]1C(C(C(C)=O)=C([C@]2(C(C3C(=C4C(C=C(C(C4=C(C)C=3C[C@]21O)=O)OC)=O)O)=O)O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 854.3361
- Monoisotopenmasse: 854.3361
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 61
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1920
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 259
- XLogP3: 4.2
Experimentelle Eigenschaften
- Dichte: 1.43
- Siedepunkt: 1022.1°Cat760mmHg
- Flammpunkt: 302.5°C
- Brechungsindex: 1.621
- PSA: 258.95000
- LogP: 3.27030
1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) Verwandte Literatur
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
146663-67-4 (1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz